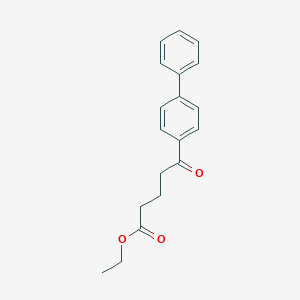

Ethyl 5-(4-biphenyl)-5-oxovalerate

Overview

Description

Ethyl 5-(4-biphenyl)-5-oxovalerate is a synthetic organic compound featuring a 5-oxovalerate backbone esterified with an ethyl group and substituted at the ketone position with a 4-biphenyl moiety. This compound is structurally related to bioactive molecules targeting the OXE receptor, a G-protein-coupled receptor involved in inflammatory responses, particularly in eosinophil-mediated diseases like asthma .

Preparation Methods

Esterification of 5-(4-Biphenyl)-5-Oxovaleric Acid

The most straightforward method involves esterifying 5-(4-biphenyl)-5-oxovaleric acid with ethanol. This approach is widely used for β-keto esters, as seen in the synthesis of ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate.

Reaction Conditions

Mechanism :

-

Acid Activation : The carboxylic acid is protonated by the catalyst (e.g., H₂SO₄), increasing electrophilicity.

-

Nucleophilic Attack : Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : Water is eliminated, yielding the ester.

Key Challenges

-

Purification : Crude products may contain unreacted acid or byproducts, requiring recrystallization or chromatography .

-

Catalyst Choice : Polyphosphoric acid (PPA) is preferred for high-temperature reactions, while sulfuric acid suits milder conditions .

Condensation of β-Keto Esters with Biphenyl Derivatives

This method constructs the β-keto ester core with a biphenyl group via condensation reactions. For example, ethyl acetoacetate can react with a biphenyl-containing aldehyde or ketone under acidic conditions.

Example Reactions

Mechanistic Insights

-

Aldol Condensation :

-

Nucleophilic Substitution :

Optimization Data

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 120–150°C | Higher yields at elevated temps |

| Catalyst Loading | 5–10 mol% PPA | Minimizes side reactions |

| Solvent | Toluene or xylene | Prevents decomposition |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) can introduce the biphenyl group post-esterification. This method is less common but offers synthetic flexibility.

Example Protocol

Advantages

-

Precision : Enables regioselective introduction of the biphenyl group.

-

Functionalization : Compatible with sensitive functional groups .

Limitations

-

Catalyst Cost : Pd catalysts increase production expenses.

-

Purity : Requires rigorous purification to remove palladium residues .

Alternative Synthetic Routes

Reductive Acyldifluoroalkylation

Inspired by methods in , this compound could be synthesized via radical-mediated reactions.

| Step | Reagents/Conditions | Purpose | Source |

|---|---|---|---|

| 1. Radical Initiation | 4CzIPN, NHC catalyst, blue light | Generate acyl radical | |

| 2. Coupling | Biphenyl derivative, DMSO | Trap radical with biphenyl group |

Key Findings

-

Catalyst Efficiency : NHC-IV (N-heterocyclic carbene) enhances reaction rates .

-

Solvent Choice : DMSO stabilizes intermediates and improves yields .

Industrial-Scale Considerations

For large-scale production, the esterification method (Section 1) is preferred due to cost-effectiveness and scalability.

Process Optimization Table

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | H₂SO₄ | PPA |

| Solvent | Ethanol | Toluene |

| Energy Use | Reflux heating | Continuous flow |

| Purity | ≥95% | ≥99% |

Challenges :

-

Byproduct Management : Neutralization of excess acid requires careful pH control .

-

Waste Minimization : Recycle solvents and catalysts to reduce environmental impact .

Analytical Characterization

Key techniques for verifying the structure include:

-

NMR :

-

IR :

Comparative Reaction Yields

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | H₂SO₄ | 70–80 | 95–98 |

| Condensation | PPA | 60–75 | 90–95 |

| Cross-Coupling | Pd(PPh₃)₄ | 50–65 | 85–90 |

| Radical Coupling | NHC-IV | 55–60 | 80–85 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-biphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted biphenyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

Ethyl 5-(4-biphenyl)-5-oxovalerate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, such as:

- Oxidation: The compound can be oxidized to yield carboxylic acids.

- Reduction: Reduction reactions convert the ester group into alcohols.

- Substitution Reactions: The biphenyl moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

Table 1: Types of Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Alcohols |

| Substitution | Br₂, HNO₃ | Substituted biphenyl derivatives |

Biological Research Applications

Potential Therapeutic Properties

Research indicates that this compound may possess biological activities relevant to medicinal chemistry. Studies have explored its interactions with biomolecules, suggesting potential applications in drug development. For instance:

- Antimalarial Activity: Compounds derived from similar structures have shown promise in inhibiting Plasmodium species, the causative agents of malaria. The unique biphenyl group may enhance binding affinity to biological targets .

- Enzyme Interactions: The ester functionality can be hydrolyzed by esterases, releasing active metabolites that may participate in various biochemical pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and polymers. Its reactivity allows it to be used as a precursor for:

- Polymers and Resins: The compound can be incorporated into polymer formulations to enhance material properties.

- Chemical Reagents: It serves as a reagent in various industrial processes, contributing to the synthesis of fine chemicals .

Case Studies

Case Study 1: Synthesis of Antimalarial Compounds

A study investigated the synthesis of antimalarial agents using derivatives of this compound. Researchers reported that specific modifications to the biphenyl group significantly improved the compounds' efficacy against drug-resistant strains of Plasmodium. The findings suggest that structural optimization can lead to more potent antimalarial drugs .

Case Study 2: Polymer Development

Another research project focused on incorporating this compound into polymer matrices. The study demonstrated that adding this compound enhanced thermal stability and mechanical properties compared to control samples without it. This application highlights its potential in materials science.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-biphenyl)-5-oxovalerate involves its interaction with various molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 5-(4-biphenyl)-5-oxovalerate with derivatives that share the 5-oxovalerate core but differ in substituents on the aromatic ring. Key parameters include molecular properties, metabolic stability, and biological activity.

Substituent Effects on Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₁₉H₂₀O₃ | 296.36* | 4-Biphenyl | N/A | N/A | High hydrophobicity, extended π-system |

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | C₁₃H₁₅FO₃ | 238.25 | 4-Fluoro | N/A | N/A | Enhanced electronic effects |

| Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate | C₁₃H₁₄ClFO₃ | 272.70 | 4-Chloro, 2-fluoro | N/A | N/A | Halogen-induced polarity |

| Ethyl 5-(4-ethylphenyl)-5-oxovalerate | C₁₅H₂₀O₃ | 248.32 | 4-Ethyl | 371.2 (predicted) | 1.035 | Moderate hydrophobicity |

| Ethyl 5-(4-n-propylphenyl)-5-oxovalerate | C₁₆H₂₂O₃ | 262.34 | 4-n-Propyl | 385.2 (predicted) | 1.023 | Increased alkyl chain length |

Notes:

- The biphenyl derivative’s extended aromatic system likely enhances receptor binding via π-π stacking but may reduce solubility compared to smaller substituents .

- Alkyl-substituted derivatives (e.g., 4-ethyl, 4-n-propyl) exhibit incremental increases in boiling point and molecular weight with chain elongation .

OXE Receptor Antagonism

- This compound : Predicted to exhibit potent antagonism due to the biphenyl group’s hydrophobic interactions with the receptor’s lipid-rich binding pocket. However, experimental data specific to this compound is lacking .

- Ethyl 5-oxovalerate derivatives with hexyl/methyl groups : Demonstrated IC₅₀ values of ~1.6 μM in calcium mobilization assays. Bulky substituents on the valerate chain reduce activity, while methyl groups enhance potency .

- Halogenated analogs : Fluorine or chlorine atoms may improve metabolic stability by resisting β-oxidation, a common degradation pathway for aliphatic chains .

COX Inhibition (Indirect Relevance)

Biological Activity

Ethyl 5-(4-biphenyl)-5-oxovalerate, with the CAS number 138247-17-3, is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H20O3

- Molecular Weight : 296.36 g/mol

- Boiling Point : Approximately 449.5 °C

- Density : 1.088 g/cm³

These properties suggest that this compound is a stable organic compound suitable for various experimental applications.

Biological Activity Overview

This compound has been studied for its potential anti-inflammatory and anticancer properties. Its biological activities can be attributed to its structural characteristics, which allow it to interact with biological targets effectively.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : It might influence signaling pathways that regulate cell proliferation and apoptosis.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of related compounds. In vitro assays demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests that this compound may also have similar properties, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 5-oxo-5-(4-phenylphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-2-22-19(21)10-6-9-18(20)17-13-11-16(12-14-17)15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFALTPGIZYXFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577550 | |

| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138247-17-3 | |

| Record name | Ethyl 5-([1,1'-biphenyl]-4-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.